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A Comparative Guide to GaN and Ga₂O₃ for
High-Frequency Electronics
For researchers, scientists, and professionals in materials science and electronic device

engineering, the pursuit of semiconductors that can efficiently handle high power at high

frequencies is a relentless endeavor. Gallium Nitride (GaN) has firmly established itself as a

leading material in this domain. However, the emergence of Gallium Oxide (Ga₂O₃), with its

ultra-wide bandgap, presents a compelling alternative. This guide provides an objective

performance comparison of GaN and Ga₂O₃ for high-frequency applications, supported by a

review of experimental data and methodologies.

Executive Summary
Gallium Nitride (GaN) is a mature wide-bandgap semiconductor that has seen widespread

adoption in high-frequency and high-power applications due to its excellent electron mobility

and thermal properties. In contrast, Gallium Oxide (Ga₂O₃) is an ultra-wide-bandgap

semiconductor that, in its β-phase, offers a significantly higher critical electric field, promising

superior performance in high-voltage applications. However, its lower electron mobility and

poor thermal conductivity present challenges for high-frequency operation.

This comparison guide delves into the material properties, key performance metrics, and

experimental protocols relevant to high-frequency devices based on these two materials. While

GaN currently leads in overall high-frequency performance, particularly in terms of cutoff and
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maximum oscillation frequencies, Ga₂O₃ shows potential for high-power, low-frequency RF

applications, provided thermal management challenges can be effectively addressed.

Material Properties and Key Performance Metrics
The suitability of a semiconductor for high-frequency power applications is often evaluated

using Figures of Merit (FOMs) that combine several key material properties. Johnson's Figure

of Merit (JFOM) is indicative of a material's high-frequency power handling capability, while

Baliga's Figure of Merit (BFOM) is crucial for assessing performance in power switching

applications.

Material Property Gallium Nitride (GaN) Gallium Oxide (β-Ga₂O₃)

Bandgap (eV) ~3.4 ~4.8-4.9[1]

Critical Electric Field (MV/cm) ~3.3 ~8[1]

Electron Mobility (cm²/Vs) >900 (bulk), ~2000 (2DEG) ~100-300[1]

Saturated Electron Velocity

(cm/s)
~2.5 x 10⁷ ~1.5-2.0 x 10⁷[1]

Thermal Conductivity (W/cm·K) ~1.3-2.3 ~0.1-0.3[1]

Johnson's Figure of Merit

(JFOM)
High Potentially Higher than GaN

Baliga's Figure of Merit

(BFOM)
High Very High[1]

High-Frequency Performance Data
The high-frequency performance of transistors is primarily characterized by the cutoff

frequency (fT) and the maximum oscillation frequency (fmax). fT represents the frequency at

which the current gain of the device becomes unity, while fmax is the frequency at which the

power gain becomes unity.
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Device Type Material
Gate Length
(nm)

fT (GHz) fmax (GHz)

HEMT GaN 160 86 152

HEMT GaN 40 230 300

MOSFET β-Ga₂O₃ 200 11 48

MOSFET β-Ga₂O₃ 90 3.3 12.9

Experimental Protocols
I. Material Growth
A. Gallium Nitride (GaN) - Metal-Organic Chemical Vapor Deposition (MOCVD)

Substrate Preparation: Typically, a high-resistivity silicon carbide (SiC) or sapphire substrate

is used. The substrate is cleaned using a standard solvent cleaning process followed by an

in-situ bake in the MOCVD reactor at high temperature to remove surface contaminants.

Nucleation Layer Growth: An AlN nucleation layer is deposited at a high temperature to

provide a template for subsequent GaN growth and manage the lattice mismatch between

the GaN and the substrate.

Buffer Layer Growth: A thick, unintentionally doped (UID) or intentionally doped (e.g., with

iron) GaN buffer layer is grown to achieve high resistivity and provide a high-quality template

for the active layers.

Channel and Barrier Layer Growth: A thin UID GaN channel layer is grown, followed by a thin

AlGaN barrier layer. The composition and thickness of the AlGaN layer are critical for

determining the two-dimensional electron gas (2DEG) density and mobility.

Capping Layer (Optional): A thin GaN cap layer may be grown on top of the AlGaN barrier to

passivate the surface.

B. Gallium Oxide (β-Ga₂O₃) - Molecular Beam Epitaxy (MBE)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b7856332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Preparation: A native β-Ga₂O₃ substrate is typically used to ensure high crystalline

quality. The substrate is cleaned using organic solvents and deionized water.

In-situ Cleaning: The substrate is loaded into the MBE chamber and outgassed at a high

temperature to remove any remaining surface impurities.

Epitaxial Growth: The β-Ga₂O₃ epitaxial layer is grown using a gallium effusion cell and an

oxygen plasma source. The substrate temperature and the Ga/O flux ratio are carefully

controlled to achieve the desired stoichiometry and crystal quality.

Doping: For conductive layers, silicon is commonly used as an n-type dopant, introduced via

a separate effusion cell.

II. Device Fabrication
A. GaN High Electron Mobility Transistor (HEMT)

Mesa Isolation: The active areas of the device are defined by etching away the surrounding

epitaxial layers using a chlorine-based plasma in a reactive ion etching (RIE) system.

Ohmic Contact Formation: Source and drain contact regions are defined using

photolithography. A metal stack, typically Ti/Al/Ni/Au, is deposited via electron beam

evaporation, followed by a lift-off process. The contacts are then annealed at high

temperature to form ohmic contacts to the 2DEG.

Gate Formation: The gate is defined using electron beam lithography to achieve sub-micron

dimensions. A Schottky gate metal stack, such as Ni/Au or Pt/Ti/Au, is deposited, followed by

lift-off.

Passivation: A dielectric layer, such as SiN or SiO₂, is deposited over the device using

plasma-enhanced chemical vapor deposition (PECVD) to passivate the surface and reduce

trapping effects.

Contact Pad Formation: Via holes are etched through the passivation layer, and thick metal

pads are deposited for probing and wire bonding.

B. β-Ga₂O₃ Metal-Oxide-Semiconductor Field-Effect Transistor (MOSFET)
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Mesa Isolation: Similar to the GaN HEMT process, mesa isolation is performed using a

BCl₃/Ar plasma etch.

Source/Drain Ohmic Contacts: A Ti/Au metal stack is deposited and annealed to form ohmic

contacts.

Gate Dielectric Deposition: A high-quality gate dielectric, such as Al₂O₃ or SiO₂, is deposited

using atomic layer deposition (ALD).

Gate Electrode Formation: A metal gate, typically Ni/Au, is deposited and patterned.

Passivation and Contact Pads: A passivation layer is deposited, and contact pads are

formed, similar to the GaN HEMT process.

III. High-Frequency Characterization
S-Parameter Measurement: The high-frequency performance of the fabricated devices is

characterized by measuring their scattering parameters (S-parameters) using a vector

network analyzer (VNA). The VNA is calibrated using a standard short-open-load-thru

(SOLT) or thru-reflect-line (TRL) calibration method.

De-embedding: The parasitic effects of the measurement probes and pads are removed from

the raw S-parameter data using de-embedding structures fabricated on the same wafer.

fT and fmax Extraction: The current gain (|h₂₁|) and the maximum available gain (MAG) or

unilateral power gain (U) are calculated from the de-embedded S-parameters. fT is

determined by extrapolating |h₂₁| to unity gain with a -20 dB/decade slope. fmax is

determined by extrapolating MAG or U to unity gain with a -20 dB/decade slope.

Signaling Pathways and Experimental Workflows
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Material properties influencing high-frequency performance.
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A generalized experimental workflow for device fabrication and characterization.
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Conclusion
GaN remains the superior choice for mainstream high-frequency applications due to its well-

balanced properties, particularly its high electron mobility and good thermal conductivity, which

translate to excellent fT and fmax values. Ga₂O₃, with its ultra-wide bandgap and exceptional

breakdown field, holds significant promise for very high-power applications. However, for high-

frequency operation, the material's inherent limitations of lower electron mobility and poor

thermal conductivity must be overcome through innovative device design and thermal

management solutions. As research into Ga₂O₃ matures, it may carve out a niche in high-

power RF systems operating at lower microwave frequencies where its high-voltage

capabilities can be fully leveraged. Continued research and development in both material

growth and device processing will be crucial in unlocking the full potential of these wide- and

ultra-wide-bandgap semiconductors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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